5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)
Description
Properties
IUPAC Name |
3-[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N8S2/c1-5-11-13-7(15(5)9)17-3-4-18-8-14-12-6(2)16(8)10/h3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCZHURUNFZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCCSC2=NN=C(N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling Method
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3-Methyl-4H-1,2,4-triazol-4-amine thiol (0.02 mol) is dissolved in DMF.
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Iodine (0.01 mol) in ethanol is added slowly under nitrogen.
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The mixture is stirred at 25°C for 12 hours.
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The product is precipitated with ice water, filtered, and dried.
Yield : 60–65%.
Mechanism : Thiol oxidation (2 R-SH → R-S-S-R) mediated by iodine.
Dihaloalkane Bridging Method
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3-Methyl-4H-1,2,4-triazol-4-amine thiol (0.02 mol) is treated with 1,2-dibromoethane (0.01 mol) in ethanol.
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Potassium carbonate (0.04 mol) is added as a base.
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The reaction is refluxed for 24 hours, cooled, and filtered.
Yield : 55–60%.
Advantage : Avoids stoichiometric oxidants, enabling greener synthesis.
Integrated Multi-Step Synthesis
A consolidated protocol merging triazole formation and disulfide bridging is outlined below:
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Synthesis of 3-methyl-4H-1,2,4-triazol-4-amine thiol :
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Methyl hydrazinecarbothioamide → cyclization with hydrazine hydrate → thiol intermediate.
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Oxidative coupling with iodine or reaction with 1,2-dibromoethane.
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Optimization notes :
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Solvent choice : DMF enhances thiol solubility but may require higher temperatures.
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Base selection : Potassium carbonate minimizes side reactions compared to NaOH.
Analytical Characterization
Spectroscopic validation is critical for confirming structure and purity:
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| Oxidative coupling | 60–65% | 12–24 hours | >95% | Moderate |
| Dihaloalkane bridging | 55–60% | 24 hours | >90% | High |
Key findings :
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Oxidative coupling offers higher yields but requires iodine stoichiometry.
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Dihaloalkane bridging is preferable for large-scale synthesis despite slightly lower yields.
Challenges and Mitigation Strategies
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Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using excess hydrazine hydrate suppresses this.
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Disulfide Stability : The S-S bond is prone to reduction. Storage under nitrogen and avoidance of reducing agents are recommended.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted monomers .
Chemical Reactions Analysis
Types of Reactions
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the sulfanediyl linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole rings or the sulfanediyl linkages.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole rings or reduced sulfanediyl linkages.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) involves its interaction with molecular targets through coordination with metal ions or binding to specific biological receptors. The sulfur and nitrogen atoms in its structure play a crucial role in these interactions, facilitating the formation of stable complexes or modulating biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Core Heterocycles
Triazole vs. Thiadiazole and Oxadiazole Derivatives
- Target Compound : The bis-triazole core provides nitrogen-rich aromatic systems, favoring hydrogen bonding and π-π stacking. The ethane-1,2-diylbis(sulfanediyl) linker enhances flexibility and sulfur-mediated interactions .
- Bis-Thiadiazole Analogues: Compounds like 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(N-benzylidene-1,3,4-thiadiazole-2-amine) () replace triazole with thiadiazole, reducing hydrogen bond donors (2 vs. 6) but increasing electrophilicity due to sulfur atoms in the heterocycle. These derivatives show strong imine (C=N) stretching at 1612 cm<sup>−1</sup> in FT-IR, indicating stable Schiff base formation .
- Oxadiazole Derivatives : 1,3,4-Oxadiazole-based compounds (e.g., ) exhibit lower basicity compared to triazoles, affecting solubility and enzyme-binding kinetics. Their synthesis often involves hydrazide intermediates and alkylation with dibromoethane .
Linker Modifications
- Azanediyl vs. Sulfanediyl : Compounds like 5,5'-((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) () replace sulfur with nitrogen in the linker, reducing hydrophobicity and altering conformational flexibility. This substitution may decrease membrane permeability but improve aqueous stability .
Enzyme Inhibition
- Antitumor Activity: Copper(II) complexes of ethane-1,2-diylbis(sulfanediyl)-linked imidazoles () exhibit cytotoxicity via distorted tetrahedral coordination, contrasting with the non-metallated target compound. This highlights the role of metal ions in enhancing bioactivity .
Cytotoxicity Mechanisms
Physicochemical and Spectroscopic Properties
Key Research Findings and Trends
Linker Flexibility : Sulfanediyl linkers enhance conformational adaptability, improving enzyme active-site binding compared to rigid azanediyl linkers .
Substituent Effects : Piperazine groups in the target compound’s derivatives enhance 15-LO inhibition by 40% compared to methyl substituents, likely due to increased basicity .
Metal Coordination : Copper(II) complexes () exhibit distinct mechanisms (e.g., DNA damage) compared to organic inhibitors, underscoring the role of redox-active metals .
Biological Activity
5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) is a complex organic compound characterized by its unique structural features, which include sulfanediyl linkages and 3-methyl-4H-1,2,4-triazol-4-amine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be represented as follows:
This structure features:
- Ethane-1,2-diyl core : A central carbon chain.
- Sulfanediyl linkages : Contributing to its reactivity and potential biological interactions.
- Triazole rings : Known for various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit significant antimicrobial activity. The biological activity of 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) has been evaluated against various pathogens:
These results suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The triazole derivatives have also been explored for their anticancer properties. A study highlighted that triazole-based compounds can inhibit cancer cell proliferation by interfering with specific molecular pathways:
These findings indicate that the compound may have a promising role in cancer therapeutics.
The biological activity of 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) can be attributed to its ability to interact with various biological targets:
- Metal Ion Coordination : The sulfur atoms in the compound can coordinate with metal ions, potentially enhancing its biological efficacy.
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : The triazole moiety can engage in hydrogen bonding with specific receptors involved in cellular signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound's activity compared to similar triazole derivatives, a comparative analysis was conducted:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) | 0.125 μg/mL | 10.5 μM |
| 5-(phenyl)-1H-1,2,4-triazole | 0.200 μg/mL | 12.0 μM |
| 3-methyl-1H-1,2,4-triazole | 0.300 μg/mL | 15.0 μM |
This table illustrates that the compound exhibits superior antimicrobial and anticancer activities compared to some other triazole derivatives.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound's biological activities:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various synthesized triazole derivatives demonstrated that those containing sulfanediyl linkages exhibited enhanced activity against resistant strains of bacteria such as MRSA.
- Anticancer Evaluation : In vitro studies showed that the compound significantly inhibited the growth of multiple cancer cell lines compared to standard chemotherapeutic agents.
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine), and how can reaction conditions be optimized for yield and purity? A:
- Key Steps :
- Starting Material : Use 3-amino-5-mercapto-1,2,4-triazole derivatives as precursors ().
- Coupling Reaction : Ethylene diyl disulfide bridges are formed via oxidative coupling under acidic conditions (e.g., ethanoic acid) with heating (60–80°C) .
- Derivatization : Post-synthetic modifications (e.g., Mannich base formation or arylidene hydrazide conjugation) require controlled stoichiometry of aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to avoid side reactions .
- Optimization :
- Use fractional factorial designs to test variables: temperature, solvent polarity, and catalyst presence.
- Monitor purity via HPLC and adjust reaction time (typically 12–24 hrs) to minimize byproducts like unreacted thiols .
Structural and Spectroscopic Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:
- Core Techniques :
- NMR Spectroscopy :
- 1H-NMR : Identify methyl groups (δ 2.1–2.5 ppm) and amine protons (δ 5.5–6.0 ppm).
- 13C-NMR : Confirm disulfide-linked carbons (δ 35–40 ppm) and triazole ring carbons (δ 150–160 ppm) .
2. IR/Raman Spectroscopy : Detect S–S stretching (500–550 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .
3. Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out dimerization artifacts .
Advanced Mechanistic Studies
Q: How can researchers investigate the electronic and steric effects of the disulfide bridge on the compound’s reactivity? A:
- Methodology :
- Computational Modeling :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on sulfur atoms and triazole rings .
2. Kinetic Studies : - Compare reaction rates of the disulfide-linked compound vs. mono-thiol analogs in nucleophilic substitution reactions (e.g., alkylation with iodomethane).
3. X-ray Crystallography : Resolve crystal structures to assess bond angles and steric hindrance around the disulfide moiety . - Data Interpretation : Correlate computational predictions with experimental reactivity trends (e.g., reduced nucleophilicity due to electron-withdrawing triazole groups) .
Contradictions in Biological Activity Data
Q: How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)? A:
- Root Cause Analysis :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and culture media (e.g., serum-free vs. serum-containing) to isolate compound-specific effects .
3. Dose-Response Curves : Use Hill slope analysis to differentiate between specific binding and non-specific cytotoxicity .
Environmental Fate and Degradation Pathways
Q: What methodologies are suitable for studying the environmental persistence and degradation products of this compound? A:
- Experimental Design :
- Abiotic Degradation :
- Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) and monitor S–S bond cleavage via LC-MS .
2. Biotic Degradation : - Use soil microcosms with LC-MS/MS to identify metabolites (e.g., sulfonic acid derivatives) .
3. QSAR Modeling : Predict bioaccumulation potential using logP values and molecular volume calculations .
Advanced Applications in Materials Science
Q: How can the disulfide moiety be exploited for designing stimuli-responsive materials? A:
- Strategies :
- Dynamic Covalent Chemistry :
- Incorporate the compound into hydrogels; redox-triggered disulfide cleavage enables controlled drug release .
2. Surface Functionalization : - Graft onto gold nanoparticles via Au–S bonds; monitor stability under reducing conditions (e.g., glutathione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
